molecular formula C8H11NO2 B1396674 3-(2-Aminoethoxy)-phenol CAS No. 669091-98-9

3-(2-Aminoethoxy)-phenol

Cat. No.: B1396674
CAS No.: 669091-98-9
M. Wt: 153.18 g/mol
InChI Key: RKQYPSBLKLOZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethoxy)-phenol (CAS: 1268609-83-1, as hydrochloride salt) is a phenolic compound with the molecular formula C₈H₁₂ClNO₂ and a molecular weight of 189.64 g/mol. Its structure consists of a phenol ring substituted with a 2-aminoethoxy group (–O–CH₂–CH₂–NH₂) at the 3-position. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is used in organic synthesis, particularly in pharmaceutical and polymer applications due to its dual functional groups (phenolic –OH and primary amine), which enable diverse reactivity .

Properties

IUPAC Name

3-(2-aminoethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQYPSBLKLOZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Aminoethoxy)-phenol, also known as 2-(3-hydroxyphenyl)ethylamine, is a compound with significant biological activity, particularly in enzyme interactions and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₁NO₂. Its structure features a phenolic ring with an aminoethoxy side chain, which contributes to its polar characteristics and biological interactions. The presence of functional groups such as the ether, amine, and hydroxyl groups enhances its reactivity in biological systems.

The primary biological activities of this compound are attributed to its interaction with specific enzymes:

  • Sodium-Potassium ATPase : This compound inhibits sodium-potassium ATPase activity, which is crucial for maintaining cellular ion balance and membrane potential. This inhibition can lead to altered cellular excitability and muscle contraction dynamics.
  • Sarcoplasmic Calcium ATPase Isoform 2 : It stimulates calcium reuptake functions in muscle cells, impacting muscle contraction and relaxation processes. This dual action on ion transport pathways suggests potential applications in treating muscle-related disorders.

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Antitumor Activity : Preliminary research suggests that this compound may have cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis induction.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Studies :
    • Research has shown that this compound interacts significantly with proteins, affecting their stability and solubility. These interactions are essential for developing nutrient delivery systems and therapeutic agents.
  • Cytotoxicity Assessments :
    • In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example, when tested against human lung cancer (A549) and colorectal cancer (Caco-2) cell lines, significant reductions in cell viability were observed at specific concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-AminophenolAmino group at position 3 of phenolKnown for its role in dye synthesis
4-(2-Aminoethyl)-2-methoxyphenolMethoxy group at position 2Exhibits different biological activities
3-MethoxytyramineMethoxy group instead of aminoethoxyFunctions as a neurotransmitter
4-(2-Aminoethyl)phenolAminoethyl group at position 4Different reactivity patterns in biological systems

This comparison highlights how the specific functional groups in this compound contribute to its distinct biological activities compared to other compounds.

Case Studies

A notable case study involved the synthesis and evaluation of new diaryl benzo[d]imidazo[2,1-b]thiazole compounds containing aminoethoxy side chains. The study found that these derivatives exhibited potent cytotoxicity against various cancer cell lines, suggesting that modifications to the aminoethoxy structure can enhance biological activity .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 3-(2-Aminoethoxy)-phenol derivatives possess notable antimicrobial properties. A study evaluated various amino-phenol complexes, including those derived from this compound, against several bacterial strains. The results indicated effective inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

CompoundBacterial StrainMIC (mg/mL)Inhibition Zone (mm)
This compoundS. aureus3.18
This compoundP. aeruginosa12.59

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of studies focused on the structure-activity relationship (SAR) of derivatives containing the aminoethoxy group, revealing that modifications led to compounds with improved antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. Notably, one derivative exhibited low micromolar activity in inhibiting tumor growth in xenograft models .

Polymer Chemistry

In material science, this compound is utilized in the synthesis of polymeric materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability, making it suitable for applications in coatings and adhesives .

Antibody-Drug Conjugates (ADCs)

Recent advancements have explored the use of this compound as a linker in antibody-drug conjugates (ADCs). The compound's ability to form stable bonds with cytotoxic agents while maintaining controlled release profiles enhances the therapeutic efficacy of ADCs against cancer cells .

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted on various amino-phenol complexes demonstrated that derivatives of this compound showed significant antimicrobial activity across a range of bacterial strains. The study highlighted the importance of structural modifications in enhancing bioactivity.

Case Study 2: Cancer Treatment Development

In another investigation, researchers synthesized a series of compounds based on this compound to assess their anticancer properties. The results indicated that specific modifications led to compounds that effectively inhibited cancer cell proliferation and reduced tumor size in animal models.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares 3-(2-Aminoethoxy)-phenol with four structurally related compounds, emphasizing molecular features, applications, and safety profiles:

Compound Name Structure Molecular Formula Key Applications Safety/Hazards References
This compound HCl Phenol with 3-(2-aminoethoxy) group C₈H₁₂ClNO₂ Pharmaceutical synthesis, catalysts Corrosive; requires careful handling
2-(2-Aminoethoxy)ethanol Ethanol with 2-aminoethoxy side chain C₄H₁₁NO₂ Polyurethane catalyst (POLYCAT®140) Severe skin/eye irritant; corrosive
3-(2-Aminoethoxy)benzoic acid Benzoic acid with 3-(2-aminoethoxy) C₉H₁₁NO₃ Intermediate in drug synthesis Limited hazard data available
2-(2-Methoxyphenoxy)ethylamine Phenol with methoxy and ethylamine C₉H₁₃NO₂ Surfactant, carvedilol impurity Moderate toxicity; irritant
2-({2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amino)ethanol Complex phenoxy-ethylamine derivative C₁₄H₂₃NO₃ Research chemical, potential surfactant No significant hazard data reported

Functional Group Analysis

  • Aminoethoxy Group (–O–CH₂–CH₂–NH₂): Present in all compounds, this group enables hydrogen bonding and nucleophilic reactivity. In this compound, the phenolic –OH enhances acidity (pKa ~10), while the hydrochloride salt increases water solubility compared to neutral analogs like 2-(2-Aminoethoxy)ethanol .
  • Substituent Effects: 3-(2-Aminoethoxy)benzoic acid () replaces the phenol –OH with a carboxyl group, increasing acidity (pKa ~4) and enabling coordination to metal catalysts. 2-(2-Methoxyphenoxy)ethylamine () substitutes –OH with –OCH₃, reducing hydrogen-bonding capacity but improving lipid solubility for pharmaceutical applications.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Aminoethoxy)-phenol to ensure high purity?

The synthesis typically involves coupling 2-aminoethanol with a phenolic precursor under controlled conditions. For example, etherification via nucleophilic substitution using a halogenated phenol derivative (e.g., 3-chlorophenol) and 2-aminoethanol in the presence of a base like potassium carbonate. Purification methods such as recrystallization or preparative HPLC are critical to isolate the compound with >95% purity. Structural analogs like 3-(2-Aminoethoxy)benzoic acid derivatives have been synthesized using similar protocols .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the aminoethoxy group’s connectivity (e.g., δ ~3.6 ppm for OCH2_2 and δ ~2.8 ppm for NH2_2-CH2_2).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C8_8H11_{11}NO2_2).
  • FT-IR : Peaks at ~3350 cm1^{-1} (N-H stretch) and ~1250 cm1^{-1} (C-O-C ether stretch) confirm functional groups. These methods align with analyses of structurally related compounds .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritant) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Reactivity : Avoid contact with strong acids or oxidizers, as the amino group may neutralize acids exothermically, generating salts and heat .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under physiological conditions?

Conduct forced degradation studies:

  • Hydrolytic Stress : Expose to buffers at pH 1–13 (37°C) and monitor degradation via UPLC-MS.
  • Oxidative Stress : Treat with H2_2O2_2 to identify oxidation products (e.g., quinone derivatives).
  • Thermal Stress : Accelerated stability testing at 40–60°C. A degradant structurally similar to 3-(4-(2-aminoethoxy)phenyl)-2-ethoxypropan-1-ol was identified in pharmaceutical analogs using these methods .

Q. What strategies mitigate interference from degradation products in pharmacological assays?

  • Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation.
  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and MS-compatible mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to resolve degradants from the parent compound.
  • Real-Time Monitoring : Implement in-line UV/Vis or MS detection during assays to track compound integrity .

Q. How does the aminoethoxy moiety influence interactions with neurological targets like γ-secretase or amyloid-beta peptides?

Molecular docking studies suggest the aminoethoxy group enhances hydrogen bonding with catalytic residues in enzymes. For example, in Alzheimer’s research, similar aminoethoxy-containing compounds modulate γ-secretase activity, altering amyloid-beta peptide production. Competitive inhibition assays and surface plasmon resonance (SPR) can quantify binding affinities .

Q. Can this compound serve as a precursor for fluorescent probes in cellular imaging?

Functionalize the phenolic -OH group with fluorophores (e.g., dansyl chloride or fluorescein isothiocyanate) via esterification. The aminoethoxy group improves solubility in aqueous buffers, enabling live-cell imaging. Confocal microscopy and fluorescence lifetime imaging (FLIM) validate probe localization and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminoethoxy)-phenol
Reactant of Route 2
Reactant of Route 2
3-(2-Aminoethoxy)-phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.